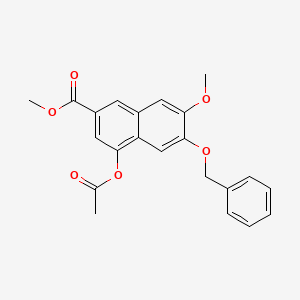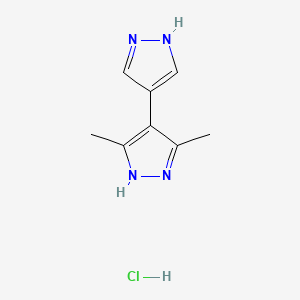![molecular formula C8H6BrN3O2 B13933500 Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)
Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing agents like sodium hypochlorite for oxidative cyclization .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the design of drugs targeting various biological pathways, including RORγt inverse agonists and JAK inhibitors.
Material Sciences: The compound is utilized in the development of light-emitting materials for OLED devices.
Biological Studies: It is studied for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mechanism of Action
The mechanism of action of methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits JAK1 and JAK2 pathways . These interactions result in the modulation of immune responses and other biological activities.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: A closely related compound with similar biological activities.
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine:
Uniqueness
Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-7-10-4-11-12(7)3-6(5)9/h2-4H,1H3 |
InChI Key |
LSINDXBNAZGERR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC=NN2C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



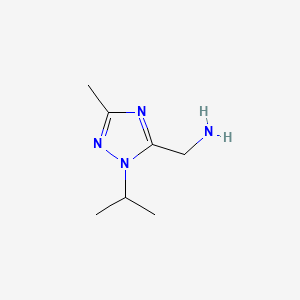

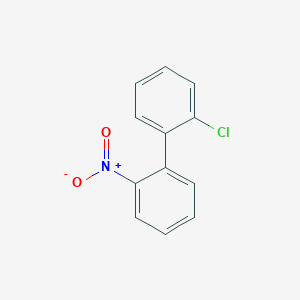
![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)
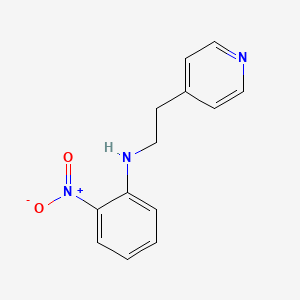

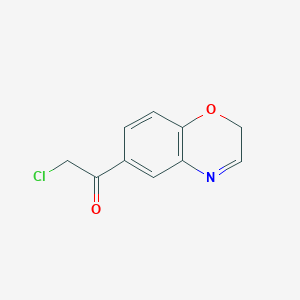

![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)
